molecular formula C18H19N5O2 B2730204 2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034465-69-3

2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2730204
CAS No.: 2034465-69-3
M. Wt: 337.383
InChI Key: AAONYFLVTNVVAL-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a benzyloxy group, a pyrazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.

    Construction of the pyrazole ring: This involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Formation of the pyrazine ring: This can be synthesized by the condensation of a diamine with a diketone.

    Coupling reactions: The final step involves coupling the benzyloxy group with the pyrazole and pyrazine rings using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines.

    Substitution: The hydrogen atoms on the pyrazole and pyrazine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the pyrazine ring.

    Substitution: Various substituted pyrazole and pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and pyrazine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide: Lacks the methyl group on the pyrazole ring.

    2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)acetamide: Contains a pyridine ring instead of a pyrazine ring.

    2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)ethyl)acetamide: Has an ethyl group instead of a methyl group on the acetamide moiety.

Uniqueness

The presence of both pyrazole and pyrazine rings in 2-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-11-15(9-22-23)18-16(19-7-8-20-18)10-21-17(24)13-25-12-14-5-3-2-4-6-14/h2-9,11H,10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAONYFLVTNVVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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